(4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure features multiple functional groups, including ethoxy, fluorobenzyl, iodide, and oxazole, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted benzaldehydes and oxazoles, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting iodides to corresponding hydrocarbons.
Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, possibly through its interaction with specific molecular targets.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which (4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one: can be compared with other oxazole derivatives and halogenated benzylidene compounds.
Nitrosonium ion (NO+): and nitric oxide (NO.) are related compounds that exhibit different redox states and biological activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H20FI2NO4 |
---|---|
Molecular Weight |
683.2 g/mol |
IUPAC Name |
(4Z)-4-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H20FI2NO4/c1-3-32-23-12-17(10-21(29)24(23)33-14-16-5-4-6-19(27)9-16)11-22-26(31)34-25(30-22)18-8-7-15(2)20(28)13-18/h4-13H,3,14H2,1-2H3/b22-11- |
InChI Key |
MNBWRERSSMGASB-JJFYIABZSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC4=CC(=CC=C4)F |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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